Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems : Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound related to the requested chemical, has been used in the synthesis of heterocyclic systems like pyrimidinones, pyrazino[1,2-a]pyrimidine, and thiazolo[2,3-b]pyrimidine, indicating the potential of these compounds in the development of new molecular structures (Stanovnik et al., 1990).
Synthesis of Novel Heterocyclic Compounds : Compounds related to Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate have been synthesized for their potential use as anti-inflammatory and analgesic agents. This research highlights the versatility of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Utility in Preparing Fused Heterocyclic Systems : Another similar compound, Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, has been used in preparing various heterocyclic systems. This shows the compound's potential in synthesizing diverse molecular structures (Toplak et al., 1999).
Synthesis of Poly-Functionalized Tri-Heterocyclic Derivatives : A study emphasized on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, indicating the potential of similar compounds in creating complex molecular structures with diverse biological activities (Bhoi et al., 2016).
Synthesis and Biological Activities of Thiazolo[3,2-a]pyrimidine Derivatives : Synthesis of new thiazolo[3,2-a]pyrimidine derivatives and their potential anti-inflammatory activities were investigated, showcasing the therapeutic potential of related compounds (Tozkoparan et al., 1999).
Synthesis of Pyrimidine Derivatives : The synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine derivatives indicates the role of similar compounds in developing new chemical structures for potential pharmaceutical applications (Fadda et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to interact with various biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse physico-chemical properties, which can influence their pharmacokinetic profile .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Properties
IUPAC Name |
methyl 4-[[2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-27-17(26)11-3-5-12(6-4-11)21-14(24)9-13-10-28-18(22-13)23-16(25)15-19-7-2-8-20-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAKCZIFESDCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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